molecular formula C13H23BrN2O2 B3097253 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene CAS No. 1306746-94-0

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene

Cat. No.: B3097253
CAS No.: 1306746-94-0
M. Wt: 319.24 g/mol
InChI Key: HYRAYLBNBJUOEX-UHFFFAOYSA-N
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Description

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is a chemical compound with the molecular formula C13H23BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom and a homopiperazine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene typically involves the reaction of 2-bromo-3-propen-1-ol with N-boc-4-homopiperazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce epoxides, alcohols, or alkanes .

Scientific Research Applications

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the homopiperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(N-boc-4-piperazinyl)prop-1-ene: Similar structure but with a piperazine ring instead of a homopiperazine ring.

    2-Chloro-3-(N-boc-4-homopiperazinyl)prop-1-ene: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-3-(N-boc-4-methylpiperazinyl)prop-1-ene: Similar structure but with a methyl-substituted piperazine ring

Uniqueness

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is unique due to the presence of the homopiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-(2-bromoprop-2-enyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrN2O2/c1-11(14)10-15-6-5-7-16(9-8-15)12(17)18-13(2,3)4/h1,5-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRAYLBNBJUOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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